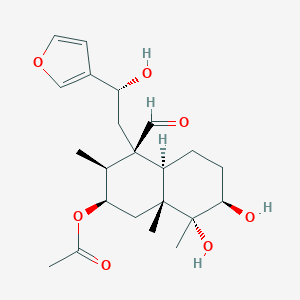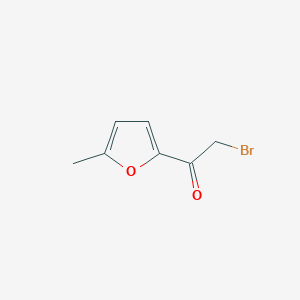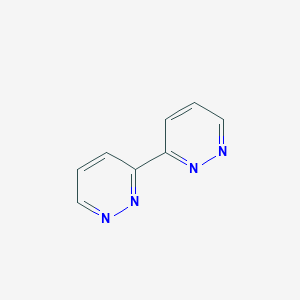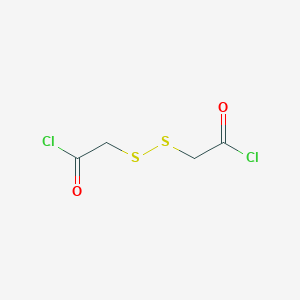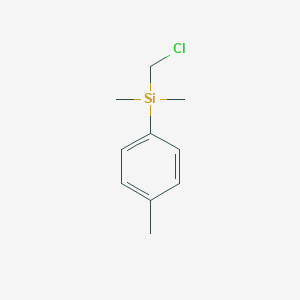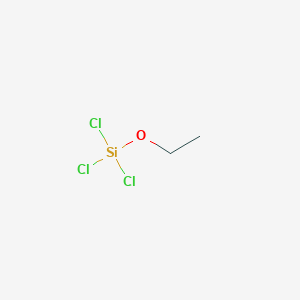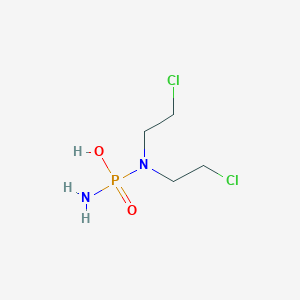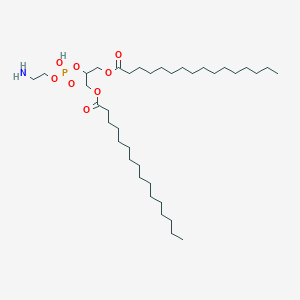
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Descripción general
Descripción
“N-benzyl-1-pentyl-1H-indole-3-carboxamide”, also known as SDB-006, is a cannabimimetic indole . It binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively .
Molecular Structure Analysis
The molecular formula of “N-benzyl-1-pentyl-1H-indole-3-carboxamide” is C21H24N2O . The InChI string representation of its structure isInChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) . The SMILES representation is O=C(C1=CN(CCCCC)C2=CC=CC=C21)NCC3=CC=CC=C3 .
Aplicaciones Científicas De Investigación
SDB-006: A Comprehensive Analysis of Scientific Research Applications
Cannabinoid Receptor Agonist: SDB-006 acts as a potent agonist for cannabinoid receptors, with significant affinity for both CB1 and CB2 receptors. This property makes it a valuable compound for researching the endocannabinoid system and its role in various physiological processes .
Pharmacological Research: The compound’s interaction with cannabinoid receptors suggests potential applications in pharmacological research, particularly in understanding the effects of synthetic cannabinoids on the human body .
Analytical Reference Material: Due to its structural specificity, SDB-006 serves as an analytical reference material for forensic and toxicological studies, aiding in the identification and quantification of synthetic cannabinoids .
Molecular Docking Studies: Indole derivatives like SDB-006 can be used in molecular docking studies to explore their potential as anti-HIV agents, as seen in related research on novel indolyl and oxochromenyl xanthenone derivatives .
Synthetic Cannabinoid Research: As a synthetic cannabinoid, SDB-006 contributes to the broader field of research into synthetic cannabinoids’ chemistry, pharmacology, and toxicology .
Metabolism Studies: Research into SDB-006’s metabolism has been described in literature, which is crucial for understanding its pharmacokinetics and interactions within biological systems .
Mecanismo De Acción
Target of Action
SDB-006, also known as N-benzyl-1-pentyl-1H-indole-3-carboxamide, is a potent agonist for the cannabinoid receptors . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
SDB-006 binds to the CB1 and CB2 receptors with EC50 values of 19 nM and 134 nM, respectively . By acting as an agonist, SDB-006 mimics the action of endocannabinoids, the body’s natural cannabinoids, leading to an increase in the cannabinoid signaling.
Pharmacokinetics
Propiedades
IUPAC Name |
N-benzyl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACYTSBFXCDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009997 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695213-59-3 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDB-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDB-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SDB-006 interact with cannabinoid receptors and what are the downstream effects?
A1: SDB-006 acts as a potent agonist at human cannabinoid receptors, specifically CB1. [, ] This interaction leads to activation of the receptor, which in turn initiates a cascade of intracellular signaling events. While the specific downstream effects are complex and vary depending on the cell type and physiological context, they generally involve modulation of neurotransmitter release and neuronal activity. []
Q2: What is known about the structure-activity relationship (SAR) of SDB-006 and its analogs?
A2: Research indicates that modifications to the SDB-006 structure can significantly impact its activity and potency at cannabinoid receptors. For instance, introducing methoxy or fluorine substituents generally reduces potency compared to the parent compound. [] Interestingly, the 2-fluorinated analog exhibits potency comparable to the known synthetic cannabinoid RCS-4. [] Further studies exploring chiral indole-3-carboxamides related to SDB-006 revealed that the (S)-enantiomers generally possess greater affinity and potency at CB1 compared to their (R)-counterparts, highlighting a potential enantiomeric bias for this class of compounds. []
Q3: Are there specific analytical methods used to identify and quantify SDB-006?
A3: While gas chromatography-mass spectrometry (GC-MS) cannot differentiate SDB-006 from its regioisomers, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the necessary resolution for distinguishing these closely related compounds. [] This highlights the importance of employing appropriate analytical techniques for accurate identification and analysis of SDB-006 and its analogs.
Q4: What is the metabolic fate of SDB-006 in humans?
A4: While specific metabolic pathways are still under investigation, research utilizing high-resolution mass spectrometry has been conducted to elucidate the in vitro metabolism of SDB-006 in human hepatocytes. [] This type of research is crucial for understanding the compound's breakdown products and their potential pharmacological activity.
Q5: What is the significance of SDB-006 in the context of new psychoactive substances (NPS)?
A5: SDB-006 belongs to the synthetic cannabinoid receptor agonist (SCRA) class of NPS, which represents a rapidly expanding group of compounds. [] The emergence of SDB-006 and its analogs on the UK market, even after the 2013 legislative ban on many synthetic cannabinoids, underscores the challenges associated with regulating these substances. [] The continuous development and appearance of novel SCRAs like SDB-006 necessitate ongoing research to understand their pharmacological properties, potential for harm, and impact on public health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



